molecular formula C15H12N2O4S B2371246 Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 946318-85-0

Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2371246
CAS No.: 946318-85-0
M. Wt: 316.33
InChI Key: AKZRVQDJIPDVTJ-UHFFFAOYSA-N
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Description

“Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H12N2O4S . It has a molecular weight of 316.3 g/mol . This compound has potential applications in scientific research, including drug synthesis.


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C15H12N2O4S/c1-8-7-10 (21-17-8)14 (18)16-12-9-5-3-4-6-11 (9)22-13 (12)15 (19)20-2/h3-7H,1-2H3, (H,16,18) . The Canonical SMILES is CC1=NOC (=C1)C (=O)NC2=C (SC3=CC=CC=C32)C (=O)OC .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 110 Ų . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts . The rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound are both 316.05177804 g/mol . The compound has a complexity of 447 .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Novel Synthesis Methods : Efficient synthesis of structurally novel compounds, including those related to Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate, have been developed for their selective inhibition properties. For instance, compounds have been synthesized that selectively inhibit urokinase-type plasminogen activator (uPA), showcasing the importance of benzo[b]thiophene derivatives in developing selective inhibitors with potential therapeutic applications (Bridges et al., 1993).
  • Anti-inflammatory Agents : Research has identified derivatives of benzo[b]thiophene as effective in decreasing the adherence of neutrophils to activated endothelial cells. This is achieved by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, highlighting their potential as anti-inflammatory agents (Boschelli et al., 1995).

Advancements in Synthetic Chemistry

  • C-H Bond Activation : Bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been utilized for Pd-catalyzed C-H bond activation, demonstrating the role of this compound related structures in enabling selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This facilitates the synthesis of various non-natural amino acids, underscoring advancements in synthetic methodologies for modifying biological molecules (Pasunooti et al., 2015).

Material Science Applications

  • Conductive Polymers for Lithium Ion Batteries : Research involving copolymerization of cyclopentadithiophene and methyl-2,5-dibromobenzoate via palladium complex catalyzed direct arylation has led to the development of polymers that, upon conversion of methyl ester to carboxyl group and mixing with Si nanoparticles, serve as conductive binders in lithium ion batteries. This illustrates the potential of this compound related compounds in enhancing the performance and stability of lithium ion batteries (Wang et al., 2017).

Future Directions

The compound has immense potential in scientific research, particularly in drug synthesis. The development of eco-friendly synthetic strategies and alternate metal-free synthetic routes for isoxazole synthesis could be future directions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate are not fully understood due to the lack of specific studies on this compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Isoxazole derivatives also have significant biological interests .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Related compounds such as thiophene and isoxazole derivatives have shown various effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Related compounds such as thiophene and isoxazole derivatives have been studied extensively and have shown various mechanisms of action .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood due to the lack of specific studies on this compound. Related compounds such as thiophene and isoxazole derivatives have been studied extensively .

Properties

IUPAC Name

methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-8-7-10(21-17-8)14(18)16-12-9-5-3-4-6-11(9)22-13(12)15(19)20-2/h3-7H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZRVQDJIPDVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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